N-(1-(5-(Furan-2-yl)-1H-pyrazol-3-yl)ethyl)butan-1-amine
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Overview
Description
N-(1-(5-(Furan-2-yl)-1H-pyrazol-3-yl)ethyl)butan-1-amine is a complex organic compound featuring a furan ring, a pyrazole ring, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(5-(Furan-2-yl)-1H-pyrazol-3-yl)ethyl)butan-1-amine typically involves multi-step organic reactions. One common approach is to start with the formation of the furan and pyrazole rings, followed by their coupling and subsequent functionalization to introduce the amine group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow chemistry and the use of biocatalysts can be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(1-(5-(Furan-2-yl)-1H-pyrazol-3-yl)ethyl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrazole ring can be reduced to form pyrazolines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Pyrazolines and related compounds.
Substitution: Various substituted amines and amides.
Scientific Research Applications
N-(1-(5-(Furan-2-yl)-1H-pyrazol-3-yl)ethyl)butan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-(5-(Furan-2-yl)-1H-pyrazol-3-yl)ethyl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate biological pathways by binding to these targets, leading to changes in cellular processes. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(5-(Furan-2-yl)-1H-pyrazol-3-yl)ethyl)ethan-1-amine
- N-(1-(5-(Furan-2-yl)-1H-pyrazol-3-yl)ethyl)propan-1-amine
- N-(1-(5-(Furan-2-yl)-1H-pyrazol-3-yl)ethyl)pentan-1-amine
Uniqueness
N-(1-(5-(Furan-2-yl)-1H-pyrazol-3-yl)ethyl)butan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features enable it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H19N3O |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
N-[1-[3-(furan-2-yl)-1H-pyrazol-5-yl]ethyl]butan-1-amine |
InChI |
InChI=1S/C13H19N3O/c1-3-4-7-14-10(2)11-9-12(16-15-11)13-6-5-8-17-13/h5-6,8-10,14H,3-4,7H2,1-2H3,(H,15,16) |
InChI Key |
PKPPLWOCXOGDRL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(C)C1=CC(=NN1)C2=CC=CO2 |
Origin of Product |
United States |
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